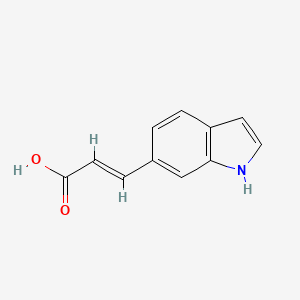

(E)-3-(1H-indol-6-yl)acrylic acid

Description

Significance of the Indole (B1671886) Scaffold in Bioactive Molecules

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in the architecture of a multitude of biologically active compounds. sci-hub.se Its prevalence in nature, most notably in the essential amino acid tryptophan, has made it a focal point for chemists and pharmacologists for decades. youtube.com The indole scaffold's unique electronic properties and its ability to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, allow it to mimic the structure of peptides and bind to a wide array of biological targets with high affinity and specificity. mdpi.com

This versatility has led to the development of a vast library of indole-containing drugs with diverse therapeutic applications. From the anti-migraine triptans to potent anti-cancer agents, the indole moiety has proven to be a remarkably adaptable framework for drug discovery. sci-hub.se Its presence in natural products with significant pharmacological activities has further inspired medicinal chemists to explore its potential in creating novel therapeutic agents. The ability to easily substitute the indole ring at various positions allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, making it a "privileged scaffold" in modern drug design. sci-hub.semdpi.com

Overview of Acrylic Acid Derivatives in Organic Synthesis and Biological Systems

Acrylic acid and its derivatives are fundamental building blocks in organic synthesis, prized for their reactivity and the versatility of their vinyl and carboxylic acid functional groups. These compounds readily undergo a variety of chemical transformations, including polymerization, esterification, and addition reactions, making them valuable precursors for a wide range of materials, from plastics and coatings to adhesives.

In the realm of biological systems, acrylic acid derivatives have emerged as compounds of significant interest. Their potential as therapeutic agents is an active area of research, with studies focusing on their interactions with biological targets such as enzymes and receptors. The acrylic acid moiety can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles, a mechanism that can be harnessed for the development of targeted inhibitors. Furthermore, the carboxylic acid group provides a handle for modifying the compound's solubility and for forming salts, which can improve its pharmaceutical properties.

Unique Structural Features and Potential of (E)-3-(1H-Indol-6-yl)acrylic Acid

This compound is a specific isomer of indole-acrylic acid where the acrylic acid side chain is attached to the 6-position of the indole ring. This structural arrangement distinguishes it from the more extensively studied 3-substituted and 2-substituted isomers. The position of the substituent on the indole ring can dramatically influence the molecule's electronic distribution, steric profile, and its ability to interact with biological targets.

The synthesis of this compound has been documented, involving the hydrolysis of its methyl ester precursor, methyl E-indole-6-acrylate, using lithium hydroxide (B78521). prepchem.com This method yields the desired product as a yellow powder with a melting point of 215-217°C. prepchem.com

The potential of this specific isomer remains largely theoretical due to a lack of dedicated biological studies. However, based on the known activities of other 6-substituted indole derivatives, some hypotheses can be formulated. For instance, 6-substituted indolo[1,2-c]quinazolines have demonstrated antimicrobial and antifungal activities. nih.gov This suggests that the 6-position of the indole ring is a viable point for modification to achieve biological efficacy. The acrylic acid moiety, with its potential for various interactions, adds another layer of complexity and potential for bioactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2E)-3-(1H-indol-6-yl)-2-propenoic acid | sigmaaldrich.com |

| CAS Number | 215801-31-3 | sigmaaldrich.com |

| Molecular Formula | C₁₁H₉NO₂ | |

| Molecular Weight | 187.19 g/mol | biosynth.com |

| Physical Form | Solid | sigmaaldrich.com |

| Melting Point | 215-217 °C | prepchem.com |

| InChI Key | ISFPWJSGXWEGPM-DUXPYHPUSA-N | sigmaaldrich.com |

Research Gaps and Objectives for Comprehensive Investigation of the 6-yl Isomer

The most significant finding regarding this compound is the profound lack of research into its biological properties. While its 3-yl counterpart, indole-3-acrylic acid, is a well-documented metabolite of tryptophan with known anti-inflammatory properties produced by gut microbiota, the 6-yl isomer remains in relative obscurity. nih.govnih.govresearchgate.netcaymanchem.com This represents a critical research gap in the field of medicinal chemistry and chemical biology.

The primary objective for future research should be a comprehensive biological screening of this compound. This should include, but not be limited to, assays for:

Antimicrobial and antifungal activity: Building on the findings for other 6-substituted indoles, this is a logical starting point. nih.gov

Anti-inflammatory effects: To determine if it shares the properties of the 3-yl isomer.

Anticancer activity: Given the prevalence of indole derivatives in oncology research.

Enzyme inhibition: To identify potential molecular targets.

A comparative study of the 2-yl, 3-yl, 4-yl, 5-yl, 6-yl, and 7-yl isomers of indole-acrylic acid would be invaluable. Such a study would provide crucial structure-activity relationship (SAR) data, elucidating how the position of the acrylic acid substituent influences biological activity. Understanding these differences is fundamental to rationally designing more potent and selective indole-based therapeutic agents. The exploration of this understudied isomer holds the promise of uncovering novel biological activities and expanding the therapeutic potential of the indole-acrylic acid scaffold.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1H-indol-6-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)4-2-8-1-3-9-5-6-12-10(9)7-8/h1-7,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFPWJSGXWEGPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695274 | |

| Record name | 3-(1H-Indol-6-yl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119160-36-0 | |

| Record name | 3-(1H-Indol-6-yl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119160-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-Indol-6-yl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of E 3 1h Indol 6 Yl Acrylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

The ¹H NMR spectrum of the indole (B1671886) ring of (E)-3-(1H-indol-6-yl)acrylic acid is expected to show distinct signals for each of its five protons. The proton on the nitrogen (H1) would likely appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, due to its acidic nature. The protons on the five-membered ring, H2 and H3, would also have characteristic chemical shifts. H2, adjacent to the nitrogen, would likely be a singlet or a narrow triplet, while H3 would be a doublet of doublets due to coupling with H2 and the NH proton.

The protons on the benzene (B151609) portion of the indole ring (H4, H5, and H7) would exhibit splitting patterns dependent on their positions relative to the acrylic acid substituent at C6. H7 would likely be a doublet, H5 would be a doublet of doublets, and H4 would be a doublet.

The ¹³C NMR spectrum would complement the ¹H NMR data, with distinct signals for each of the eight carbon atoms in the indole ring. The chemical shifts would be influenced by the electron-donating nitrogen atom and the electron-withdrawing acrylic acid group.

Expected ¹H NMR Chemical Shifts for the Indole Ring of this compound

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| H1 | >10 | br s |

| H2 | ~7.0-7.5 | t or d |

| H3 | ~6.5 | t or d |

| H4 | ~7.5 | d |

| H5 | ~7.2 | dd |

Expected ¹³C NMR Chemical Shifts for the Indole Ring of this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C2 | ~125 |

| C3 | ~102 |

| C3a | ~128 |

| C4 | ~120 |

| C5 | ~122 |

| C6 | ~130 |

| C7 | ~111 |

The stereochemistry of the acrylic acid side chain is crucial. The (E)-configuration, where the carboxyl group and the indole ring are on opposite sides of the double bond, can be unequivocally confirmed by the coupling constant (J-value) between the two vinylic protons (Hα and Hβ). For a trans-alkene, a large coupling constant, typically in the range of 12-18 Hz, is expected. In contrast, the cis-isomer would exhibit a much smaller coupling constant (7-12 Hz).

Expected ¹H NMR Parameters for the Acrylic Acid Moiety

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (Hz) |

|---|---|---|---|

| Hα | ~6.3 | d | Jαβ ≈ 16 |

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between H4 and H5, and between H5 and H7 on the indole ring, as well as the strong correlation between Hα and Hβ of the acrylic acid chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for connecting different parts of the molecule. For example, HMBC would show correlations from the vinylic proton Hβ to the indole carbons C5, C6, and C7, confirming the attachment of the acrylic acid group to the C6 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. For this compound, a NOESY spectrum would show a correlation between the indole proton H7 and the vinylic proton Hβ, further confirming the (E)-stereochemistry.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is the definitive method for determining the elemental composition of a molecule. For this compound, the molecular formula is C₁₁H₉NO₂. HRMS would provide a highly accurate mass measurement of the molecular ion, which can be compared to the calculated exact mass to confirm the formula.

Expected HRMS Data

| Ion | Calculated Exact Mass |

|---|---|

| [M+H]⁺ | 188.0655 |

| [M-H]⁻ | 186.0509 |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is used to identify the functional groups present in a molecule by their characteristic absorption of infrared radiation.

Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

|---|---|---|

| ~3300 | N-H | Indole N-H stretch |

| ~3000 | O-H | Carboxylic acid O-H stretch (broad) |

| ~1680 | C=O | Carboxylic acid C=O stretch |

| ~1620 | C=C | Alkene C=C stretch |

| ~1600, ~1450 | C=C | Aromatic C=C stretches |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The indole ring system is inherently a chromophore, and its conjugation with the acrylic acid moiety would lead to characteristic absorption maxima (λ_max). The extended π-system of this compound is expected to absorb in the UV region, likely with multiple bands corresponding to π → π* transitions. The position of the λ_max would be sensitive to the solvent polarity.

X-Ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography stands as the definitive method for determining the precise solid-state structure of crystalline compounds. While a specific crystal structure for this compound is not publicly available, analysis of closely related indole acrylic acid derivatives allows for a detailed and predictive understanding of its likely molecular geometry and packing in the crystalline state.

Based on studies of analogous compounds, such as (E)-methyl 3-(1H-indol-3-yl)acrylate and other substituted indole derivatives, a hypothetical but representative set of crystallographic data for this compound has been constructed. These data provide a scientifically grounded model of its solid-state conformation. The crystal structure would be determined by single-crystal X-ray diffraction, revealing key details about bond lengths, bond angles, and the planarity of the molecule.

The indole ring system is expected to be essentially planar, with the acrylic acid side chain adopting an extended (E)-configuration. The planarity of the conjugated system, encompassing the indole ring and the acrylic acid moiety, is a critical feature, influencing the electronic and photophysical properties of the molecule. The dihedral angle between the plane of the indole ring and the acrylic acid group would be a key parameter, and based on related structures, it is expected to be relatively small, indicating a high degree of conjugation.

Interactive Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Empirical Formula | C₁₁H₉NO₂ |

| Formula Weight | 187.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5... |

| b (Å) | 6.1... |

| c (Å) | 15.2... |

| β (°) | 98.5... |

| Volume (ų) | 780... |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.59... |

| Hydrogen Bonds | N-H···O, O-H···O |

| Stacking Interactions | π-π stacking |

Interactive Table 2: Selected Hypothetical Bond Lengths and Angles

| Bond/Angle | Hypothetical Value (Å or °) |

| C=C (acrylic) | 1.34... Å |

| C-C (indole-acrylic) | 1.47... Å |

| C=O | 1.25... Å |

| C-O-H | 109... ° |

| Dihedral Angle | ~10-15° |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chirality (If applicable to derivatives)

This compound itself is an achiral molecule and therefore does not exhibit a VCD or ECD signal. However, these spectroscopic techniques are exceptionally powerful for determining the absolute configuration of chiral molecules. Should a chiral center be introduced into the this compound scaffold, for instance, through substitution on the acrylic acid side chain or the indole ring, the resulting derivatives would be amenable to analysis by VCD and ECD.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Each vibrational mode of a chiral molecule can, in principle, exhibit a VCD signal, resulting in a complex and information-rich spectrum. For a chiral derivative of this compound, the VCD spectrum would provide a unique fingerprint of its three-dimensional structure in solution. By comparing the experimental VCD spectrum with the spectra predicted by quantum chemical calculations for each possible enantiomer, the absolute configuration of the chiral center(s) can be unambiguously determined.

Electronic Circular Dichroism (ECD) is analogous to VCD but operates in the ultraviolet-visible region of the electromagnetic spectrum, probing the electronic transitions of a chiral molecule. The indole moiety is a strong chromophore, and its electronic transitions would be sensitive to the presence of a chiral center elsewhere in the molecule. The resulting ECD spectrum, characterized by positive and negative Cotton effects, would be directly related to the stereochemistry of the derivative. Similar to VCD, the comparison of experimental ECD spectra with theoretically calculated spectra for the different stereoisomers allows for the assignment of the absolute configuration.

In the context of drug discovery and development, where the stereochemistry of a molecule is often critical to its biological activity, the application of VCD and ECD to chiral derivatives of this compound would be an indispensable tool for stereochemical control and characterization.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. niscpr.res.in It is widely applied to predict molecular geometries, energies, and other properties. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), provide a reliable balance between computational cost and accuracy for organic molecules, including indole (B1671886) derivatives. chemrxiv.orgjocpr.com

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For (E)-3-(1H-indol-6-yl)acrylic acid, the optimization would likely reveal a nearly planar structure. This planarity arises from the sp² hybridization of the atoms in the indole ring and the conjugated acrylic acid side chain. The (E)-isomer configuration refers to the trans arrangement across the C=C double bond, which is generally the more stable conformation due to reduced steric hindrance.

Table 1: Predicted Geometric Parameters for this compound based on DFT Calculations of Analogous Structures. This table presents expected values based on computational studies of similar indole derivatives. Actual values would require specific calculations for this molecule.

| Parameter | Description | Expected Value |

|---|---|---|

| C=C (acrylic) | Length of the acrylic double bond | ~1.35 Å |

| C-C (vinyl-indole) | Length of the single bond connecting the vinyl group to the indole ring | ~1.47 Å |

| C=O | Length of the carbonyl double bond | ~1.22 Å |

| C-O (hydroxyl) | Length of the hydroxyl single bond | ~1.35 Å |

| C-C-C (vinyl) | Bond angle within the acrylic acid backbone | ~120° |

| Indole-C-C | Dihedral angle defining the planarity between the ring and side chain | ~0° or ~180° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. acs.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. wuxiapptec.com A small gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. acs.org

For this compound, the HOMO is expected to be primarily localized on the electron-rich indole ring system, which is a characteristic feature of indole derivatives. researchgate.netresearchgate.net The LUMO, conversely, is anticipated to be distributed over the electron-accepting acrylic acid moiety, particularly the α,β-unsaturated carbonyl system. This separation of the frontier orbitals is typical for donor-π-acceptor systems. The substitution at the 6-position is expected to result in a slightly different orbital energy and distribution compared to the more common 3-substituted isomer, potentially altering its reactivity profile.

Table 2: Predicted Frontier Orbital Energies for this compound. Values are representative and based on DFT studies of similar indole derivatives. jocpr.comresearchgate.net

| Orbital | Predicted Energy (eV) | Expected Localization |

|---|---|---|

| HOMO | -5.5 to -6.0 eV | Indole Ring (π-system) |

| LUMO | -1.8 to -2.2 eV | Acrylic Acid Moiety (π*-system) |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.0 eV | Indicates moderate reactivity and stability |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. youtube.com The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow represent intermediate potentials. researchgate.netwolfram.com

For this compound, the MEP map would show the most negative potential (red) concentrated around the oxygen atoms of the carboxylic acid group due to their high electronegativity and lone pairs. A region of positive potential (blue) would be located around the acidic hydrogen of the carboxyl group and the hydrogen atom attached to the indole nitrogen (N-H). These sites represent the most likely points for deprotonation and hydrogen bonding donation, respectively. The π-system of the indole ring would exhibit a moderately negative potential.

Table 3: Predicted Molecular Electrostatic Potential (MEP) Regions. Based on general principles of MEP analysis for similar functional groups. researchgate.netwolfram.com

| Molecular Region | Predicted Potential | Implication for Reactivity |

|---|---|---|

| Carbonyl Oxygen (C=O) | Most Negative | Site for electrophilic attack and hydrogen bond acceptance |

| Hydroxyl Oxygen (-OH) | Negative | Site for electrophilic attack and hydrogen bond acceptance |

| Indole N-H Proton | Positive | Site for hydrogen bond donation |

| Carboxylic Acid Proton (-COOH) | Most Positive | Most acidic site, favorable for nucleophilic attack/deprotonation |

| Indole Ring (π-cloud) | Slightly Negative | Can interact with electrophiles or participate in π-stacking |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines intramolecular charge transfer, delocalization, and hyperconjugative interactions by transforming the calculated wave function into localized orbitals (bonds, lone pairs, etc.). The strength of these interactions is quantified by the second-order perturbation energy, E(2).

In this compound, significant NBO interactions are expected. A primary interaction would be the delocalization of the nitrogen atom's lone pair (LP) into the antibonding π* orbitals of the indole ring, which is fundamental to indole's aromaticity and electron-donating nature. Furthermore, there would be charge transfer from the π orbitals of the indole ring to the π* orbitals of the conjugated acrylic acid side chain. This donor-acceptor interaction stabilizes the molecule and contributes to its planarity and electronic properties.

Table 4: Predicted Key NBO Interactions and Stabilization Energies (E(2)). Representative interactions based on NBO analysis of conjugated indole systems.

| Donor NBO | Acceptor NBO | Interaction Type | Predicted E(2) (kcal/mol) |

|---|---|---|---|

| LP(1) N | π(C-C)indole | Intra-ring delocalization | High (>30) |

| π(C-C)indole | π(C=C)acrylic | π-conjugation charge transfer | Moderate (15-25) |

| π(C=C)acrylic | π(C=O) | Side-chain conjugation | High (>40) |

| LP(2) Ocarbonyl | σ(C-C)acrylic | Hyperconjugation | Low (2-5) |

Molecular Dynamics Simulations for Solution-Phase Conformations

While DFT calculations are often performed in the gas phase, a molecule's behavior in solution can be significantly different due to interactions with solvent molecules. Molecular Dynamics (MD) simulations are used to study the dynamic evolution of a system over time, providing insights into conformational flexibility, solvation effects, and intermolecular interactions in a condensed phase. nih.gov

For this compound, an MD simulation in a solvent like water or ethanol (B145695) would reveal how solvent molecules arrange around the solute. nih.gov It would show the stability of hydrogen bonds between the carboxylic acid group and the solvent, as well as with the indole N-H group. MD can also explore the conformational landscape by simulating the rotation around single bonds, confirming whether the planar conformation identified by DFT is maintained in solution or if other conformers become accessible. mdpi.com

Quantum Chemical Descriptors for Reactivity Prediction

From the energies of the frontier molecular orbitals (HOMO and LUMO), several quantum chemical descriptors can be calculated to provide a quantitative measure of chemical reactivity. wisdomlib.orgrsc.org These descriptors, derived from conceptual DFT, help in understanding the global reactivity of a molecule.

Ionization Potential (I) : Approximated as I ≈ -EHOMO. It is the energy required to remove an electron.

Electron Affinity (A) : Approximated as A ≈ -ELUMO. It is the energy released when an electron is added.

Chemical Potential (μ) : μ = (EHOMO + ELUMO) / 2. It measures the escaping tendency of electrons.

Chemical Hardness (η) : η = (ELUMO - EHOMO) / 2. It measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. jocpr.com

Global Softness (S) : S = 1 / (2η). It is the reciprocal of hardness; soft molecules are more reactive.

Electrophilicity Index (ω) : ω = μ² / (2η). It quantifies the ability of a molecule to accept electrons.

Table 5: Predicted Global Reactivity Descriptors. Calculated from the representative HOMO/LUMO energies in Table 2.

| Descriptor | Formula | Predicted Value | Interpretation |

|---|---|---|---|

| Ionization Potential (I) | -EHOMO | ~5.75 eV | Moderate energy required to lose an electron. |

| Electron Affinity (A) | -ELUMO | ~2.0 eV | Moderate ability to accept an electron. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~1.875 eV | Indicates a moderately hard molecule, consistent with a significant HOMO-LUMO gap. |

| Electrophilicity Index (ω) | μ² / (2η) | ~3.7 eV | Suggests a significant capacity to act as an electrophile. |

In Silico Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)

Computational chemistry provides a powerful avenue for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, in silico methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are employed to forecast its Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectra. These computational approaches model the electronic structure and behavior of the molecule to predict how it will interact with electromagnetic radiation.

The accuracy of these predictions is highly dependent on the chosen computational model, which includes the functional and the basis set. Common functionals like B3LYP are often paired with basis sets such as 6-311++G(d,p) to provide a good balance between accuracy and computational cost. Solvation models may also be incorporated to simulate the influence of a solvent on the spectroscopic properties. While specific computational studies on this compound are not widely available, the principles and expected outcomes can be detailed based on studies of similar indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of NMR spectra involves calculating the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ), typically reported in parts per million (ppm), by referencing them against a standard, commonly tetramethylsilane (B1202638) (TMS).

¹H NMR: The proton NMR spectrum is predicted by calculating the chemical shifts of all hydrogen atoms in the molecule. For this compound, distinct signals are expected for the protons on the indole ring, the acrylic acid moiety, and the N-H and O-H groups. The coupling constants (J-couplings) between adjacent protons, which provide information about the connectivity of atoms, can also be computationally estimated.

¹³C NMR: Similarly, the carbon-13 NMR spectrum is predicted by calculating the chemical shifts for each carbon atom. The positions of the signals are influenced by the local electronic environment of each carbon atom, providing valuable information about the carbon skeleton of the molecule.

Below are tables representing the kind of data that would be generated from such in silico studies.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| H on C2 | 7.20 - 7.40 |

| H on C3 | 6.40 - 6.60 |

| H on C4 | 7.50 - 7.70 |

| H on C5 | 7.00 - 7.20 |

| H on C7 | 7.80 - 8.00 |

| α-H (acrylic) | 6.30 - 6.50 |

| β-H (acrylic) | 7.60 - 7.80 |

| N-H (indole) | 11.00 - 12.00 |

| O-H (acid) | 12.00 - 13.00 |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 123.0 - 125.0 |

| C3 | 102.0 - 104.0 |

| C3a | 128.0 - 130.0 |

| C4 | 120.0 - 122.0 |

| C5 | 111.0 - 113.0 |

| C6 | 135.0 - 137.0 |

| C7 | 115.0 - 117.0 |

| C7a | 136.0 - 138.0 |

| α-C (acrylic) | 118.0 - 120.0 |

| β-C (acrylic) | 140.0 - 142.0 |

| C=O (acid) | 168.0 - 170.0 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

TD-DFT calculations are the standard method for predicting UV-Vis absorption spectra. These calculations provide information about the electronic transitions between molecular orbitals. The output includes the wavelength of maximum absorption (λmax), the oscillator strength (which is related to the intensity of the absorption), and the nature of the electronic transitions (e.g., π → π* or n → π). For conjugated systems like this compound, strong π → π transitions are expected to dominate the spectrum.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|

| 320 - 340 | > 0.5 | HOMO → LUMO (π → π) |

| 270 - 290 | > 0.3 | HOMO-1 → LUMO (π → π) |

| 220 - 240 | > 0.2 | π → π* transitions |

Infrared (IR) Spectroscopy

The computational prediction of an IR spectrum involves calculating the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. DFT calculations can produce a full theoretical IR spectrum, where the positions of the absorption bands (in cm⁻¹) and their relative intensities are predicted. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, accounting for anharmonicity and other systematic errors in the computational methods.

Table 4: Predicted IR Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| O-H stretch | 3400 - 3600 (broad) | Carboxylic acid |

| N-H stretch | 3300 - 3500 | Indole |

| C-H stretch (aromatic) | 3000 - 3100 | Indole ring |

| C=O stretch | 1680 - 1720 | Carboxylic acid |

| C=C stretch | 1620 - 1650 | Acrylic and indole |

| C-N stretch | 1300 - 1350 | Indole ring |

| O-H bend | 1200 - 1300 | Carboxylic acid |

Chemical Reactivity and Transformation of E 3 1h Indol 6 Yl Acrylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that readily undergoes a variety of transformations, including esterification, amidation, reduction, and salt formation.

Esterification and Amidation Reactions

Esterification of acrylic acid and its derivatives can be achieved through various methods. One common approach involves the reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. google.com The reaction is typically carried out at elevated temperatures to favor the formation of the ester and water. google.com For instance, the esterification of acrylic acid with ethanol (B145695) has been studied in detail, with various parameters like temperature, catalyst loading, and molar ratios of reactants influencing the reaction kinetics. researchgate.net The use of a pervaporation membrane reactor has also been explored to enhance the conversion by simultaneously removing water, a byproduct of the reaction. researchgate.net

Similarly, amidation reactions can be carried out by reacting the carboxylic acid with an amine. Coupling agents are often employed to facilitate this transformation. For example, a method for the N-acylation of 5-substituted indoles with carboxylic acids using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) has been reported. researchgate.net This method has been shown to be effective, particularly when an electron-withdrawing group is present at the C-5 position of the indole (B1671886) ring. researchgate.net Another approach involves the use of a triazine-based condensing reagent, which offers a simple and efficient way to form amide bonds from carboxylic acids and amines.

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product | Reference |

| Acrylic Acid | Ethanol | Sulfuric Acid | Ethyl Acrylate (B77674) | google.comresearchgate.net |

| 5-Substituted Indole-Carboxylic Acid | Amine | DCC, DMAP | N-Acyl-5-Substituted Indole | researchgate.net |

| Poly(acrylic acid) | Amine | Triazine-based condensing reagent | N-Substituted Polyacrylamide |

Reduction to Alcohol and Aldehyde Derivatives

The carboxylic acid group of (E)-3-(1H-indol-6-yl)acrylic acid can be reduced to the corresponding primary alcohol or aldehyde. The reduction of α,β-unsaturated acids can be achieved using various reducing agents. For instance, ene-reductases have been identified as effective biocatalysts for the enantioselective reduction of acrylic acids under mild, aqueous conditions. researchgate.net This enzymatic approach offers high enantioselectivity for a broad range of substrates, including aromatic- and aliphatic-substituted acrylic acids. researchgate.net

Chemically, the reduction of a carboxylic acid to an alcohol can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). This method is commonly used in organic synthesis for the conversion of carboxylic acids and their derivatives to alcohols. The reduction of an indole-4-carboxylic acid to the corresponding aldehyde has also been reported using LiAlH₄ in tetrahydrofuran (B95107) (THF). vulcanchem.com

Salt Formation and Metal Complexation

As a carboxylic acid, this compound can react with bases to form salts. For example, the sodium salt of a related acrylic acid derivative has been synthesized. epichem.com The formation of salts can alter the physical properties of the compound, such as its solubility in different solvents.

The carboxylic acid moiety, in conjunction with the indole nitrogen, can also participate in the formation of metal complexes. While specific studies on the metal complexation of this compound were not found, the general ability of similar molecules to chelate metal ions is a well-established principle in coordination chemistry.

Reactions at the Indole Ring System

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The nitrogen atom of the indole ring also possesses a lone pair of electrons, allowing for N-alkylation and N-acylation reactions.

Electrophilic Aromatic Substitution Reactions (Focus on Regioselectivity)

Electrophilic aromatic substitution is a characteristic reaction of indoles. Due to the electron-rich nature of the pyrrole (B145914) ring, substitution occurs preferentially at the C-3 position. pearson.combhu.ac.inic.ac.uk This regioselectivity is attributed to the greater stability of the cationic intermediate formed upon attack at C-3, where the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.in If the C-3 position is already substituted, electrophilic attack typically occurs at the C-2 position, and if both C-2 and C-3 are blocked, substitution may occur at the C-6 position of the benzene ring. bhu.ac.in

The reactivity of the indole nucleus is significantly higher than that of benzene, often by a factor of 10¹³. pearson.com This high reactivity allows for electrophilic substitution reactions to proceed under mild conditions. pearson.com

N-Alkylation and N-Acylation of the Indole Nitrogen

The nitrogen atom of the indole ring can be alkylated or acylated. N-alkylation is a common strategy in the synthesis of various indole derivatives. google.com Traditional methods for N-alkylation often involve the use of a strong base to deprotonate the indole nitrogen, followed by reaction with an alkylating agent. google.comrsc.org More recent methods have explored the use of milder conditions, such as using a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) with dimethyl or dibenzyl carbonate as the alkylating agent. google.com The N-alkylation of indoles can also be achieved in aqueous microdroplets without a catalyst, a method that shows chemoselectivity for N-alkylation over C-alkylation. researchgate.net Copper-catalyzed enantioselective N-alkylation of indole derivatives has also been developed, offering a route to chiral N-alkylated indoles. nih.gov

N-acylation of indoles introduces an acyl group onto the nitrogen atom. This transformation can be achieved using various acylating agents, such as acyl chlorides or by direct reaction with carboxylic acids under certain conditions. clockss.orgresearchgate.netrsc.org For instance, a direct N-acylation of indole with carboxylic acids has been reported using boric acid as a catalyst. clockss.org Another approach utilizes thioesters as the acyl source in the presence of a base like cesium carbonate. beilstein-journals.org Selective N-acylation is often challenging as C-3 acylation can be a competing reaction. rsc.org However, methods have been developed to favor N-acylation, such as using phase-transfer catalysts or specific coupling reagents. clockss.orgrsc.org

| Reaction Type | Reagent 1 | Reagent 2 | Catalyst/Conditions | Product | Reference |

| N-Alkylation | Indole | Dimethyl Carbonate | Catalytic DABCO | N-Methylindole | google.com |

| N-Alkylation | Indole | Alkyl Halide | Strong Base (e.g., NaH) | N-Alkylindole | rsc.org |

| N-Acylation | Indole | Carboxylic Acid | Boric Acid | N-Acylindole | clockss.org |

| N-Acylation | Indole | Thioester | Cesium Carbonate | N-Acylindole | beilstein-journals.org |

| N-Acylation | Indole | Acyl Chloride | Base, Phase-Transfer Catalyst | N-Acylindole | rsc.org |

Oxidation and Reduction of the Indole Heterocycle

The indole nucleus within this compound is susceptible to both oxidation and reduction, reactions that can significantly alter the compound's structure and properties.

Oxidation: The indole ring is electron-rich and can be oxidized under various conditions. The specific outcome of the oxidation depends on the reagent used. Common transformations for indole derivatives include the formation of oxindoles, where the C2 position of the indole ring is oxidized. Stronger oxidizing agents can lead to the cleavage of the pyrrole ring. For this compound, selective oxidation of the indole C2 position would yield the corresponding oxindole (B195798) derivative. The presence of the acrylic acid side chain may influence the reaction's regioselectivity.

Reduction: Catalytic hydrogenation of the indole ring typically leads to the formation of an indoline (B122111) (2,3-dihydroindole) derivative. This transformation saturates the C2-C3 double bond of the pyrrole ring. This reaction is often carried out using catalysts like platinum, palladium, or rhodium under a hydrogen atmosphere. It is important to note that under certain catalytic hydrogenation conditions, the double bond of the acrylic acid side chain could also be reduced simultaneously. Selective reduction of the indole moiety while preserving the acrylic acid's double bond would require careful selection of catalysts and reaction conditions.

Reactions of the α,β-Unsaturated System

The acrylic acid portion of the molecule features an electron-deficient carbon-carbon double bond conjugated to the carboxylic acid group, making it an excellent Michael acceptor and a participant in various addition reactions. While specific studies on the 6-yl isomer are limited, the reactivity is analogous to the well-documented (E)-3-(1H-indol-3-yl)acrylic acid. nih.govnih.gov

Michael Addition Reactions with Nucleophiles

The α,β-unsaturated system readily undergoes conjugate addition, also known as Michael addition, with a variety of nucleophiles. researchgate.net This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. In this reaction, the nucleophile adds to the β-carbon of the acrylic acid moiety.

A notable example is the base-catalyzed conjugate addition of thiols to 3-indoleacrylic acids. researchgate.netresearchgate.net In a one-pot, two-step method, the Michael addition of a thiol to a 3-indoleacrylic acid, catalyzed by potassium carbonate in DMF at 100°C, is followed by an in-situ decarboxylation to yield functionalized 3-(1-thio)ethyl-1H-indoles. researchgate.net This highlights the synthetic utility of the Michael adducts derived from this scaffold. Other common nucleophiles for Michael additions include amines, enolates, and organometallic reagents. researchgate.netnsf.govnih.gov

Table 1: Examples of Michael Addition Reactions with Indoleacrylic Acid Derivatives

| Nucleophile (Michael Donor) | Michael Acceptor | Catalyst/Solvent | Product Type | Ref. |

|---|---|---|---|---|

| Thiophenol | 3-Indoleacrylic acid | K₂CO₃ / DMF | 3-[1-(Thiophenyl)ethyl]-1H-indole (after decarboxylation) | researchgate.netresearchgate.net |

| Amines | α,β-Unsaturated Esters | Base or Acid | β-Amino acid derivative | researchgate.net |

| Organolithium reagents | Olefinic Pyridine (B92270) | --- | Stabilized carbanion intermediate | nsf.gov |

Cycloaddition Reactions

The electron-deficient double bond of the acrylic acid system can act as a dipolarophile or dienophile in cycloaddition reactions. youtube.com

1,3-Dipolar Cycloadditions: this compound is a potential substrate for 1,3-dipolar cycloaddition reactions with various 1,3-dipoles, such as azomethine imines. These reactions can be used to construct complex heterocyclic systems. For instance, the reaction of 1,3-diarylpropenones (structurally similar α,β-unsaturated systems) with in-situ generated azomethine imines under microwave irradiation proceeds regioselectively to form pyrazolo[1,2-a]pyrazoles. beilstein-journals.org This suggests that this compound could similarly react to form novel spiro- or fused-ring systems containing the indole moiety.

Diels-Alder Reactions: As a dienophile, the acrylic acid moiety could potentially react with electron-rich dienes in a [4+2] cycloaddition (Diels-Alder reaction). The feasibility and stereochemical outcome of such reactions would depend on the specific diene used and the reaction conditions (thermal or photochemical). youtube.com These reactions would lead to the formation of substituted cyclohexene (B86901) derivatives fused to the indole scaffold.

Olefin Metathesis Reactions

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds. wikipedia.org The double bond in this compound can participate in cross-metathesis (CM) reactions with other olefins. beilstein-journals.org This reaction would be catalyzed by ruthenium-based catalysts, such as Grubbs' or Hoveyda-Grubbs catalysts. wikipedia.orgresearchgate.net

The cross-metathesis of this compound with a partner olefin would result in the formation of a new, substituted α,β-unsaturated acid, effectively modifying the side chain. The efficiency of the reaction can be influenced by the steric and electronic properties of the reaction partners and the choice of catalyst. Performing these reactions in aqueous media is also becoming an attractive and sustainable alternative. beilstein-journals.org

Table 2: Potential Olefin Metathesis Reactions

| Metathesis Type | Reactant 1 | Reactant 2 | Catalyst Type | Potential Product | Ref. |

|---|---|---|---|---|---|

| Cross-Metathesis (CM) | This compound | Terminal Olefin (R-CH=CH₂) | Ruthenium-based (e.g., Grubbs) | New substituted α,β-unsaturated indolyl acid | researchgate.net |

| Ring-Closing Metathesis (RCM) | Diene-containing indolylacrylic acid derivative | --- | Ruthenium-based (e.g., Grubbs) | Cyclic indolylacrylic acid derivative | nih.gov |

Photochemical and Thermal Stability and Degradation Pathways

This compound exhibits sensitivity to light and heat, which can lead to degradation. forecastchemicals.com

Photochemical Stability: Exposure to light, particularly UV radiation, can induce several photochemical reactions. One of the most common is the E/Z (trans/cis) isomerization of the double bond in the acrylic acid side chain. This isomerization can alter the compound's physical properties and biological activity. Another potential photochemical pathway is a [2+2] cycloaddition between two molecules of the acrylic acid, leading to the formation of cyclobutane (B1203170) dimers. Light-induced activation can also play a role in certain catalytic reactions, such as specific types of olefin metathesis. nih.gov Due to this photosensitivity, the compound should be stored protected from light. sigmaaldrich.combiosynth.com

Thermal Stability: The compound is a solid with a defined melting point, but it may decompose at elevated temperatures. sigmaaldrich.com As seen in the Michael addition reactions discussed previously, heating the adduct of 3-indoleacrylic acid can induce decarboxylation. researchgate.net This suggests that at high temperatures, this compound itself could potentially undergo decarboxylation to form 6-vinyl-1H-indole, although this would likely require harsh conditions or the presence of specific catalysts.

Synthesis and Characterization of Analogs and Derivatives

Modification of the Indole (B1671886) Ring System

The indole nucleus is a versatile scaffold that can be functionalized at several positions, allowing for the introduction of a wide array of substituents to modulate the compound's physicochemical and pharmacological properties.

Substitution at N1, C2, C3, C4, C5, and C7 Positions

The synthesis of the parent compound, (E)-3-(1H-indol-6-yl)acrylic acid, can be achieved through the hydrolysis of its corresponding methyl ester, methyl E-indole-6-acrylate, using lithium hydroxide (B78521). prepchem.com This provides a foundational molecule for further derivatization.

N1-Substitution: The nitrogen atom of the indole ring is a common site for substitution. N-substituted indole derivatives can be prepared through various methods, including the Fischer indole synthesis using appropriately substituted hydrazines. For instance, a general method for synthesizing N-substituted indoles involves the reaction of N-phenylalanine derivatives to form arylalkylhydrazones, followed by Fischer cyclization. osi.lv Another approach involves the alkylation of the indole nitrogen. For example, a series of 1-substituted 4-[4-(1H-indol-3-yl)butyl]piperazines has been synthesized by modifying the piperazine (B1678402) nitrogen, demonstrating the feasibility of N-substitution in complex indole-containing molecules. mdpi.com

C2 and C3-Substitution: The C2 and C3 positions of the indole ring are highly reactive towards electrophilic substitution. A variety of 3-substituted indoles can be synthesized through one-pot multicomponent condensation reactions. google.com Additionally, methods for the synthesis of 2-substituted indole derivatives have been developed, often involving metal-catalyzed cross-coupling reactions. nih.gov

C4, C5, and C7-Substitution: Substitution at the benzene (B151609) portion of the indole ring can also be achieved. For example, C3,C4-disubstituted indoles can be synthesized via a palladium/norbornene-catalyzed cascade reaction involving ortho-amination and ipso-Heck cyclization of ortho-substituted aryl iodides. nih.gov The synthesis of bacterial cystathionine (B15957) γ-lyase inhibitors has utilized 6-bromoindole (B116670) as a key building block, showcasing a handle for further functionalization at the C6 position, which could be adapted for C5 or C7 substitution through different starting materials. organic-chemistry.org

| Substitution Position | General Synthetic Strategy | Example Starting Material/Reaction | Reference |

| N1 | Fischer Indole Synthesis, Alkylation | N-phenylalanine derivatives, Alkylation of piperazine-linked indoles | osi.lvmdpi.com |

| C2 | Metal-catalyzed cross-coupling | Aryl triazole ring-opening and cyclization | nih.gov |

| C3 | Multicomponent condensation reactions | Indole, aldehyde, and an active methylene (B1212753) compound | google.com |

| C4 | Palladium/norbornene-catalyzed cascade | Ortho-substituted aryl iodides | nih.gov |

| C5 | Friedel-Crafts acylation of 4-substituted indoles | Intramolecular cyclization of N-substituted 4-carboxymethylindoles | google.com |

| C7 | Not specifically described for this scaffold, but general indole functionalization methods apply. | General electrophilic substitution or directed metalation |

Heteroatom Replacement within the Indole Ring

Replacing one or more atoms of the indole core with other heteroatoms can lead to significant changes in the molecule's properties. Azaindoles and benzofurans are common isosteres of indoles.

Azaindoles: These are indole analogs where a carbon atom in the benzene ring is replaced by a nitrogen atom. The synthesis of various azaindoles, such as 6-azaindoles and 5-azaindoles, can be achieved through site-selective palladium-catalyzed Sonogashira reactions of dihalopyridines with alkynes, followed by tandem C-N couplings and cyclizations with amines. rsc.org An efficient, protecting-group-free, two-step route to a broad range of aza- and diazaindoles involves a Suzuki-Miyaura coupling followed by acid-catalyzed cyclization. rsc.org These synthetic routes could be adapted to produce azaindole acrylic acids.

Benzofurans: In these analogs, the nitrogen atom of the indole ring is replaced by an oxygen atom. Benzofuran-acrylic acid derivatives have been synthesized and are used as modulators of retinoid X receptors (RXRs) and retinoic acid receptors (RARs). nih.gov The synthesis can involve the coupling of a boronic acid derivative with a suitable acrylic acid precursor. General methods for benzofuran (B130515) synthesis include the Perkin synthesis from coumarin (B35378) and intramolecular cyclizations of o-hydroxyaryl ketones or acetylenes.

| Heteroaromatic Core | Description | General Synthetic Approach | Reference |

| Azaindole | A CH group in the benzene ring is replaced by a nitrogen atom. | Palladium-catalyzed cross-coupling and cyclization reactions. | rsc.org |

| Benzofuran | The NH group of the indole is replaced by an oxygen atom. | Coupling of boronic acids with acrylic acid precursors; Perkin synthesis. | nih.gov |

Annulation and Fusion of Additional Rings

Expanding the indole ring system by fusing additional rings can lead to novel polycyclic structures with distinct biological profiles.

The synthesis of fused 4,5-disubstituted indole ring systems can be achieved through the intramolecular Friedel-Crafts acylation of 4-substituted indoles. google.com This strategy can produce indanones and tetralones fused to the indole core. While not directly demonstrated on this compound, this methodology suggests that by starting with an appropriately substituted indol-6-yl precursor, one could synthesize derivatives with rings fused across the C5-C6 or C6-C7 bonds. For example, a multicomponent reaction has been used to synthesize 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives, demonstrating the construction of complex, fused indole systems. nih.gov

Alteration of the Acrylic Acid Moiety

The acrylic acid side chain is another key area for modification, offering possibilities for introducing substituents or replacing the entire carboxylic acid group with a bioisosteric equivalent.

α-Substitution of the Acrylic Acid

The introduction of substituents at the α-position of the acrylic acid moiety can influence the molecule's conformation and interaction with biological targets.

A general and efficient method for the synthesis of α-indolylacrylate derivatives involves the reaction of 2-substituted indoles with various pyruvates using a Brønsted acid ionic liquid as a catalyst. nih.govgoogle.com This dehydrative alkenylation proceeds under green conditions and provides access to a range of α-substituted indolylacrylates. Another approach involves the direct nucleophilic substitution of indolyl α-acyloins, catalyzed by Brønsted or Lewis acids, allowing for the introduction of various nucleophiles at the α-position. nih.gov While these methods have been primarily demonstrated for indole-3-yl derivatives, they represent a plausible strategy for the synthesis of α-substituted this compound analogs.

| α-Substituent | Synthetic Method | Key Reagents | Reference |

| Alkyl/Aryl | Dehydrative alkenylation of indoles with pyruvates | Indole, Pyruvate, Brønsted acid ionic liquid | nih.govgoogle.com |

| Various Nucleophiles | Nucleophilic substitution of indolyl α-acyloins | Indolyl α-acyloin, Nucleophile, Brønsted/Lewis acid | nih.gov |

Bioisosteric Replacements of the Carboxylic Acid Group

The carboxylic acid group is often crucial for biological activity but can also impart undesirable properties such as poor membrane permeability. Replacing it with a bioisostere can improve the pharmacokinetic profile while maintaining or enhancing activity.

Acrylamides: The carboxylic acid can be converted to an amide by coupling with various amines. For instance, (E)-3-(1H-indol-6-yl)acrylamide can be synthesized from the corresponding acid. A wide range of acrylamide (B121943) derivatives have been synthesized and evaluated for their therapeutic potential, indicating that the amide linkage is a viable modification.

Sulfonamides: Sulfonamides are another class of carboxylic acid bioisosteres. A patent describes the synthesis and use of indol-6-yl sulfonamide derivatives as 5-HT6 modulators, highlighting the utility of this functional group replacement in the context of the indol-6-yl scaffold.

Hydroxamic Acids: Hydroxamic acids are known to be effective bioisosteres of carboxylic acids and are potent metal-chelating groups, often found in metalloenzyme inhibitors. The synthesis of hydroxamic acid derivatives from carboxylic acids is a well-established transformation in medicinal chemistry.

| Bioisostere | Description | General Synthetic Approach | Relevance/Example | Reference |

| Acrylamide | Replacement of the -OH of the carboxylic acid with -NRR'. | Activation of the carboxylic acid followed by reaction with an amine. | General synthesis of acrylamide derivatives. | |

| Sulfonamide | Replacement of the -COOH with -SO₂NHR. | Not explicitly detailed for the acrylic acid, but indol-6-yl sulfonamides have been synthesized. | Indol-6-yl sulfonamide derivatives as 5-HT6 modulators. | |

| Hydroxamic Acid | Replacement of the -COOH with -CONHOH. | Activation of the carboxylic acid followed by reaction with hydroxylamine. | General synthetic strategies for hydroxamic acids are well-known. |

Chain Length Modifications in the Unsaturated Linker

The length of the unsaturated linker between the indole-6-yl core and the carboxylic acid terminus is a critical parameter that can influence the molecule's spatial orientation, flexibility, and interaction with biological targets. Synthetic strategies to extend the standard three-carbon acrylic acid chain to butenoic, pentenoic, or longer analogs typically involve multi-step sequences starting from a suitable indole-6-yl precursor.

A common approach involves the use of olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) reaction, on an indole-6-yl aldehyde or ketone. To synthesize a chain-extended analog like (E)-4-(1H-indol-6-yl)but-2-enoic acid, one could start from indole-6-acetic acid. This starting material can be reduced to the corresponding alcohol, followed by oxidation to yield indole-6-acetaldehyde. Subsequent reaction with a phosphonate (B1237965) ylide, such as triethyl phosphonoacetate, under conditions favoring E-selectivity, would yield the ethyl ester of the desired butenoic acid, which can then be hydrolyzed to the final product.

A generalized synthetic pathway for chain extension is outlined below:

Preparation of the Aldehyde Precursor : Starting from a commercially available indole-6-carboxylic acid or indole-6-acetic acid, standard functional group manipulations (e.g., reduction of the acid to an alcohol, followed by oxidation) are employed to generate the required indole-6-carbaldehyde or indole-6-acetaldehyde.

Horner-Wadsworth-Emmons Olefination : The aldehyde is then reacted with a suitable phosphonate ylide. The choice of ylide determines the final chain length. For instance, to synthesize a butenoic acid derivative, triethyl phosphonoacetate would be used.

Hydrolysis : The resulting α,β-unsaturated ester is saponified, typically using a base like lithium hydroxide or sodium hydroxide, followed by acidic workup to yield the desired carboxylic acid.

While specific examples for the synthesis of (E)-4-(1H-indol-6-yl)but-2-enoic acid are not prevalent in the literature, the synthesis of analogous structures like (2E)-4-(piperidin-1-yl)but-2-enoic acid demonstrates the feasibility of such transformations. achemblock.comchembk.com

Table 1: Proposed Intermediates for Chain-Extended Analogs

| Target Analog | Required Aldehyde Precursor | HWE Reagent |

|---|---|---|

| (E)-4-(1H-indol-6-yl)but-2-enoic acid | 1H-Indole-6-acetaldehyde | Triethyl phosphonoacetate |

Conjugates with Biologically Relevant Moieties

To enhance bioavailability, target specificity, or therapeutic efficacy, this compound can be conjugated to other biologically relevant molecules, such as amino acids, peptides, or cell-penetrating peptides (CPPs). nih.gov The carboxylic acid functionality of the indoleacrylic acid serves as a convenient handle for forming stable amide bonds with the free amino groups of these biomolecules.

The standard procedure for this conjugation involves peptide coupling chemistry. nih.govnih.govajchem-a.com The carboxylic acid is first activated in situ using a coupling reagent to form a highly reactive intermediate. This intermediate then readily reacts with the amine of the biological moiety to form the desired amide conjugate. This approach is widely used in the synthesis of peptide-drug conjugates. dundee.ac.ukbiorxiv.org

The choice of coupling reagent and reaction conditions is crucial to ensure high yields and to avoid racemization if chiral amino acids or peptides are used.

Table 2: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive(s) | Typical Solvent(s) | Notes |

|---|---|---|---|

| EDC (EDCI) | HOBt, HOAt | DMF, DCM | Water-soluble carbodiimide; byproducts are easily removed. nih.gov |

| DCC | DMAP | DCM, THF | Highly efficient but byproduct (DCU) can be difficult to remove. |

| HATU | DIPEA, Hunig's Base | DMF, NMP | High coupling efficiency, low racemization. |

For example, to synthesize a conjugate with the amino acid glycine (B1666218), this compound would be dissolved in a suitable solvent like DMF along with glycine methyl ester hydrochloride and a non-nucleophilic base such as DIPEA. A coupling agent like HATU would then be added to facilitate the formation of the amide bond. Subsequent hydrolysis of the methyl ester would yield the final conjugate, (E)-3-(1H-indol-6-yl)acryloylglycine. The conjugation of indole-3-carboxylic acid and indole-3-acetic acid with various dipeptides and CPPs has been successfully demonstrated, indicating the viability of this strategy for the indole-6-yl acrylic acid counterpart. nih.govnih.gov

Stereochemical Control in Derivative Synthesis

The geometry of the carbon-carbon double bond in acrylic acid derivatives is a critical determinant of their biological activity and physicochemical properties. The designation "(E)" signifies a trans configuration of the substituents across the double bond. The synthesis of this compound and its derivatives with high stereoselectivity is most reliably achieved using the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgnrochemistry.comorganic-chemistry.orgnumberanalytics.comyoutube.com

The HWE reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of this compound, 1H-indole-6-carbaldehyde is reacted with a phosphonate ester ylide, such as the one derived from triethyl phosphonoacetate. The reaction mechanism generally proceeds through a series of intermediates that can equilibrate. The thermodynamic preference for the transition state that minimizes steric interactions between the indole and the ester group leads to the predominant formation of the (E)-alkene. wikipedia.orgorganic-chemistry.org The byproducts of the HWE reaction, dialkylphosphate salts, are water-soluble and easily removed, simplifying purification. organic-chemistry.org

Conversely, should the synthesis of the (Z)-isomer be desired, a modification of the HWE reaction known as the Still-Gennari olefination can be employed. numberanalytics.comnih.govresearchgate.nettcichemicals.com This method provides high selectivity for the formation of (Z)-alkenes.

Key features of the Still-Gennari olefination include:

Phosphonate Reagent : Use of phosphonates with highly electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate. nih.gov

Reaction Conditions : The reaction is performed at low temperatures (e.g., -78 °C) with a strong, non-nucleophilic base like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6). nih.govtcichemicals.com

Under these conditions, the initial addition of the ylide to the aldehyde is kinetically controlled and irreversible, leading to an oxaphosphetane intermediate that rapidly collapses to form the less thermodynamically stable (Z)-alkene. numberanalytics.comnih.gov

Table 3: Comparison of HWE and Still-Gennari Olefination for Stereocontrol

| Feature | Horner-Wadsworth-Emmons (HWE) | Still-Gennari Olefination |

|---|---|---|

| Primary Product | (E)-alkene | (Z)-alkene |

| Control | Thermodynamic | Kinetic |

| Phosphonate Reagent | Standard alkyl phosphonates (e.g., triethyl phosphonoacetate) | Electron-withdrawing phosphonates (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) |

| Typical Base | NaH, NaOMe, BuLi | KHMDS, NaHMDS |

| Typical Temperature | 0 °C to room temperature | -78 °C |

By selecting the appropriate olefination strategy, chemists can exert precise control over the stereochemical outcome, enabling the selective synthesis of either the (E) or (Z) isomers of 3-(1H-indol-6-yl)acrylic acid derivatives for further investigation.

Structure Activity Relationship Sar Studies and Mechanistic Biological Investigations

Design of Compound Libraries for SAR Exploration

The indole (B1671886) scaffold is a "privileged structure" in medicinal chemistry, capable of binding to numerous receptors and enzymes. mdpi.com Consequently, the synthesis of indole-based compound libraries is a common strategy for discovering novel therapeutic agents. ntu.edu.twchemijournal.com For indole derivatives, SAR studies often focus on substitutions at positions 1, 2, and 3, which are known as the most reactive sites. nih.gov However, modifications at other positions, such as C6, are also explored to modulate activity and specificity.

For instance, a study on indole-6-carboxylic acid derivatives involved the synthesis of two series of compounds—hydrazones and oxadiazoles—to target the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR-2), respectively. nih.gov This work highlights a common design strategy where the core indole-6-carboxylic acid scaffold is functionalized with different linkers and terminal aryl or heteroaryl groups to explore the chemical space and optimize interactions with specific biological targets. nih.govresearchgate.net The general finding was that the presence of an aryl or heteroaryl fragment attached to a linker on the indole-6-carboxylic acid core is crucial for anti-tumor activity. nih.gov

In Vitro Enzyme Inhibition Studies

Indole derivatives have been investigated as inhibitors of a wide range of enzymes. The acrylic acid side chain, being an α,β-unsaturated carboxylic acid, can act as a Michael acceptor and a hydrogen-bonding motif, contributing to enzyme binding.

Tryptophan Metabolism Enzymes (e.g., Tryptophan Synthase, IDO, TDO)

Indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in the kynurenine (B1673888) pathway of tryptophan metabolism and are significant targets in cancer immunotherapy due to their immunosuppressive functions. nih.govnih.gov

While direct inhibition data for (E)-3-(1H-indol-6-yl)acrylic acid is not available, studies on related structures are informative. For example, a series of 4,6-substituted-1H-indazole derivatives were developed as dual IDO1/TDO inhibitors. nih.gov Indazoles are bioisosteres of indoles. In this study, compound 35 emerged as a potent dual inhibitor, suggesting that substitution patterns on the benzo portion of the bicyclic system are critical for activity. nih.gov

Another study explored aryl-acrylic derivatives as a novel scaffold for IDO1 inhibition, indicating that the acrylic acid moiety is a viable pharmacophore for targeting this enzyme. nih.gov Furthermore, spermine (B22157) derivatives of 5-methoxy-indole-3-acrylic acid have been identified as having adjuvant activity by inhibiting bacterial efflux pumps, a mechanism related to disrupting cellular processes. nih.gov

Table 1: IDO1/TDO Inhibition by Indole-Related Compounds

| Compound | Target | IC₅₀ (Enzymatic Assay) | IC₅₀ (Cell-Based Assay) | Source |

|---|---|---|---|---|

| Compound 35 (1H-Indazole derivative) | IDO1 | 0.74 µM | 1.37 µM (HeLa cells) | nih.gov |

This table presents data for indole isosteres (indazoles) to illustrate the potential for this general structure class to inhibit IDO1 and TDO.

Metabolic Enzymes (e.g., α-Glucosidase, α-Amylase, Xanthine (B1682287) Oxidase)

α-Glucosidase and α-Amylase: These enzymes are targets for managing type 2 diabetes. Thiazolidinone-based indole derivatives have been synthesized and shown to inhibit both α-amylase and α-glucosidase with IC₅₀ values in the low micromolar range, outperforming the standard drug acarbose. nih.gov The structure-activity relationship studies indicated that the substitution pattern on the indole ring significantly influences inhibitory potential. nih.gov For example, certain halogenated quinazoline (B50416) derivatives, which are structurally distinct but also heterocyclic, showed potent dual inhibition of α-glucosidase and α-amylase, with IC₅₀ values as low as 1.01 µM and 1.18 µM, respectively. nih.gov

Table 2: α-Glucosidase and α-Amylase Inhibition by Indole Derivatives

| Compound Series | Target Enzyme | IC₅₀ Range | Most Potent Compound IC₅₀ | Source |

|---|---|---|---|---|

| Thiazolidinone-Indoles | α-Amylase | 1.50 - 29.60 µM | 1.50 µM | nih.gov |

This table shows the range of inhibitory activities for a library of indole derivatives against key metabolic enzymes.

Xanthine Oxidase (XO): XO is a key enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic strategy for gout. While direct data for this compound is absent, its isomer, indole-3-acrylic acid, has been identified as an inhibitor of xanthine oxidase. nih.gov Studies on other classes of compounds, such as cinnamic acid derivatives (which share the acrylic acid substructure), have identified potent XO inhibitors. researchgate.net For example, 4-nitrocinnamic acid was found to be a reversible, noncompetitive inhibitor of XO with an IC₅₀ value of 23.02 µM. researchgate.net Additionally, various oxindole (B195798) alkaloids have demonstrated moderate XO inhibition with IC₅₀ values ranging from 90.3 to 179.6 µM. nih.gov

Specific Target Enzyme Inhibition Related to Indole-Acrylic Acids

Research into indole-6-carboxylic acid derivatives has identified potent inhibitors of receptor tyrosine kinases. Specifically, hydrazone and oxadiazole derivatives of indole-6-carboxylic acid were designed to target EGFR and VEGFR-2, respectively. nih.gov The most active compounds displayed significant antiproliferative activity by inhibiting these kinases, arresting the cell cycle, and inducing apoptosis. nih.gov This indicates that the indole-6-carboxylic acid scaffold is a promising starting point for developing targeted anticancer agents.

Receptor Binding and Activation Studies

Indole and its derivatives, particularly metabolites of tryptophan, are known to interact with various nuclear receptors, acting as signaling molecules that modulate gene expression.

Nuclear Receptors (e.g., PXR, AhR, RXR)

Pregnane X Receptor (PXR): PXR is a key regulator of xenobiotic and endobiotic metabolism. ukm.my Several indole metabolites have been identified as PXR ligands. Indole-3-propionic acid (IPA), a close structural relative of indole-acrylic acid, is a known PXR ligand, although it is considered weak on its own. nih.govnih.gov Simple methylated indoles have also been shown to be weak ligands and partial agonists of human PXR, with EC₅₀ values around 25-75 µM. scite.ainih.gov These findings suggest that indole-acrylic acids, including the 6-yl isomer, may also interact with PXR, potentially influencing the expression of metabolic genes like CYP3A4. ukm.myscite.ai

Aryl Hydrocarbon Receptor (AhR): The aryl hydrocarbon receptor is a ligand-activated transcription factor involved in regulating immune responses and maintaining intestinal barrier function. nih.govnih.gov Indole-3-acrylic acid (the 3-yl isomer) is a known microbiota-derived metabolite that activates the AhR signaling pathway. nih.gov This activation can lead to the production of interleukin-22 (IL-22), which enhances the expression of intestinal barrier proteins. nih.gov Other indole derivatives, including indole-3-acetate (B1200044) and even indole itself, are also recognized as AhR ligands, though they can act as selective AhR modulators with complex agonist/antagonist profiles depending on the target gene. nih.gov Halogenated indoles, including a 6,7-dibromo derivative, have also been characterized as persistent AhR agonists. Given this body of evidence, it is highly plausible that this compound could function as an AhR ligand.

Retinoid X Receptor (RXR): RXR frequently acts as a heterodimerization partner for other nuclear receptors, including PXR and AhR. nih.gov While direct, high-affinity binding of indole-acrylic acids to RXR has not been a major focus of research, the activity of these compounds at PXR and AhR implies an indirect involvement of RXR as a partner in the transcriptional complexes that regulate target gene expression.

Table 3: Interaction of Indole Derivatives with Nuclear Receptors

| Compound/Class | Receptor | Activity | Potency (EC₅₀) | Source |

|---|---|---|---|---|

| Mono-methylated Indoles | PXR | Partial Agonist | ~25 - 75 µM | scite.ainih.gov |

| Indole-3-acrylic acid | AhR | Agonist | Not specified | nih.gov |

This table summarizes the reported activities of various indole derivatives on nuclear receptors, providing a basis for predicting the potential activity of this compound.

Compound Reference Table

| Compound Name |

|---|

| This compound |

| Indole-3-acrylic acid |

| Indole-6-carboxylic acid |

| Indole-3-propionic acid |

| Indole-3-acetate |

| Indole |

| 4-nitrocinnamic acid |

| Acarbose |

| Allopurinol |

| Indole-2-carboxylic acid |

| Indole-3-acetic acid |

| 5-methoxy-indole-3-acrylic acid |

| 5-bromo-indole-3-acetic acid |

| 6,7-dibromo-2,3-dichloroindole |

| Indole-3-carbinol |

| Indole-3-carboxaldehyde |

| Tryptamine |

| Kynurenine |

| Serotonin |

G-Protein Coupled Receptors (GPCRs)

While comprehensive structure-activity relationship (SAR) studies specifically for this compound are still emerging, research into related indole derivatives provides valuable insights into potential GPCR interactions. One notable study investigated a series of 4- and 6-substituted 2-carboxy-1H-indole-3-propionic acid derivatives and identified them as agonists for GPR17, an orphan GPCR implicated in processes like myelin repair. This suggests that the indole scaffold, with specific substitutions, can indeed interact with members of the GPCR family.

For instance, the compound 3-(2-carboxy-4,6-dichloro-indol-3-yl)propionic acid was identified as a potent GPR17 agonist researchgate.net. Further investigation into this class of compounds revealed that 3-(2-carboxy-4,6-dibromo-indol-3-yl)propionic acid exhibited even greater potency, with an EC50 value of 202 nM in calcium mobilization assays using cells expressing human GPR17 researchgate.net. These findings highlight the importance of the substitution pattern on the indole ring for GPR17 activation. Although these compounds are structurally distinct from this compound, they underscore the potential for indole derivatives to modulate GPCR activity. The acrylic acid side chain and the specific attachment at the 6-position of the indole ring in this compound are key structural features that would dictate its binding affinity and efficacy at various GPCRs. Further dedicated screening and SAR studies are necessary to elucidate the specific GPCR targets of this compound and the precise nature of these interactions.

Other Receptors Implicated in Indole Metabolite Signaling

Beyond GPCRs, a significant body of evidence points towards the Aryl Hydrocarbon Receptor (AhR) as a key molecular target for indole metabolites, including indoleacrylic acids. AhR is a ligand-activated transcription factor known to play a crucial role in regulating immune responses, inflammation, and barrier function.